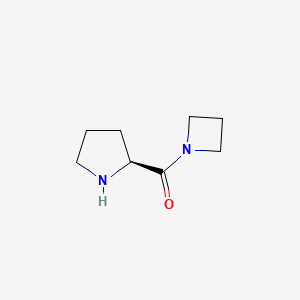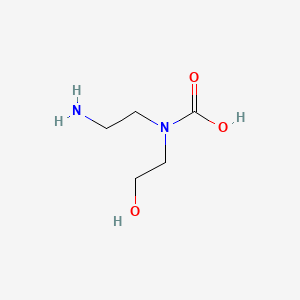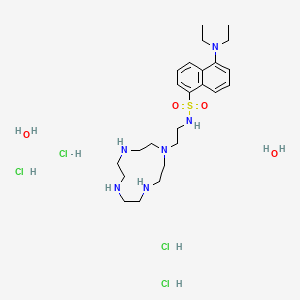![molecular formula C7H5NO B573610 3,6-Methano-1H-furo[3,4-B]pyrrole CAS No. 161025-83-8](/img/structure/B573610.png)
3,6-Methano-1H-furo[3,4-B]pyrrole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,6-Methano-1H-furo[3,4-B]pyrrole is a heterocyclic compound that features a fused ring system combining a furan and a pyrrole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Methano-1H-furo[3,4-B]pyrrole typically involves the condensation of suitable precursors under specific conditions. One common method is the Paal-Knorr synthesis, which involves the reaction of 2,5-dimethoxytetrahydrofuran with primary amines in the presence of a catalyst such as iron(III) chloride . This reaction proceeds under mild conditions and yields N-substituted pyrroles in good to excellent yields.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the desired product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more sustainable.
Analyse Des Réactions Chimiques
Types of Reactions: 3,6-Methano-1H-furo[3,4-B]pyrrole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyrrole nitrogen or the furan oxygen, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Alkyl halides, sulfonyl chlorides, benzoyl chloride.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced derivatives, and various N-substituted or O-substituted compounds, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
3,6-Methano-1H-furo[3,4-B]pyrrole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and can be used in the development of new synthetic methodologies.
Medicine: It may be explored for its pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.
Industry: It can be used in the development of new materials with unique electronic and optical properties.
Mécanisme D'action
The mechanism by which 3,6-Methano-1H-furo[3,4-B]pyrrole exerts its effects involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. Similarly, its anticancer activity may involve the inhibition of cell proliferation pathways or the induction of apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
3,6-Methano-1H-furo[3,4-B]pyrrole can be compared with other similar heterocyclic compounds, such as:
1H-Pyrazolo[3,4-b]pyridines: These compounds also feature a fused ring system and have been extensively studied for their biomedical applications.
5-Oxohexahydro-2,6-methanofuro[3,2-b]furan-3-yl methacrylate: This compound has a similar fused ring structure and is used in polymer chemistry.
The uniqueness of this compound lies in its specific ring fusion and the resulting electronic properties, which make it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
161025-83-8 |
|---|---|
Formule moléculaire |
C7H5NO |
Poids moléculaire |
119.123 |
InChI |
InChI=1S/C7H5NO/c1-4-2-8-7-5(4)3-9-6(1)7/h2-3,8H,1H2 |
Clé InChI |
XUEKBLBRDKKYLY-UHFFFAOYSA-N |
SMILES |
C1C2=CNC3=C1OC=C23 |
Synonymes |
3,6-Methano-1H-furo[3,4-b]pyrrole(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,3-Dioxolo[4,5-c]oxepin-4,8-imine (9CI)](/img/no-structure.png)

![6-Benzo[b]furanethanol](/img/structure/B573531.png)
![(R)-1-(4-chlorobenzo[d]thiazol-2-yl)ethanamine](/img/structure/B573533.png)






